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1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL
Overview
Description
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL is a chemical compound with the molecular formula C17H20N2O. It is a piperidine derivative that features a benzyl group and a pyridinyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives:
1-Benzylpiperidin-4-one: Lacks the pyridinyl group, making it less versatile in certain chemical reactions.
4-(Pyridin-2-YL)piperidin-4-OL: Lacks the benzyl group, which may affect its biological activity and chemical properties.
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL: Similar structure but with the pyridinyl group at a different position, potentially altering its reactivity and interactions.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a pyridine moiety. The structural configuration is believed to play a significant role in its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases. For instance, the compound may inhibit certain enzymes involved in disease progression, which is crucial for its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 19.9 |
MCF-7 (breast) | 75.3 |
COV318 (ovarian) | 32.5 |
OVCAR-3 (ovarian) | 45.0 |
These values suggest that the compound has a significant impact on cancer cell proliferation, particularly in breast and ovarian cancer models .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been studied for its antimicrobial properties. Preliminary investigations reveal that it exhibits activity against various bacterial strains, although detailed quantitative data remains sparse.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on human breast cancer cells (MDA-MB-231 and MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones in agar diffusion assays, suggesting potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been examined to optimize its biological activity. Variations in substitution patterns on the piperidine and pyridine rings have been explored to enhance potency and selectivity against specific targets:
Modification | Effect on Activity |
---|---|
Addition of halogen substituents | Increased potency against cancer cells |
Alteration of benzyl group | Modulated selectivity for enzyme inhibition |
These modifications indicate that careful tuning of the chemical structure can lead to improved therapeutic profiles .
Properties
IUPAC Name |
1-benzyl-4-pyridin-2-ylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOQGMXZLAXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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